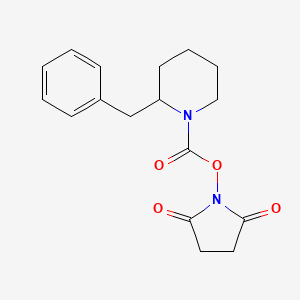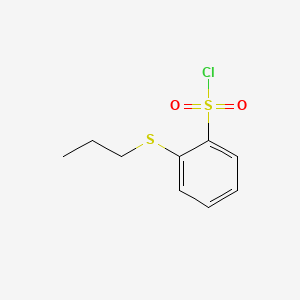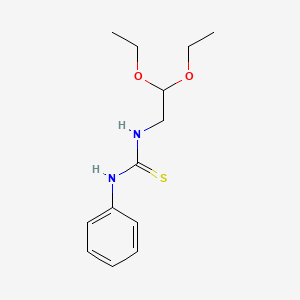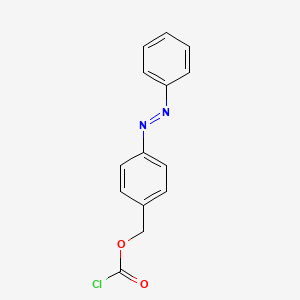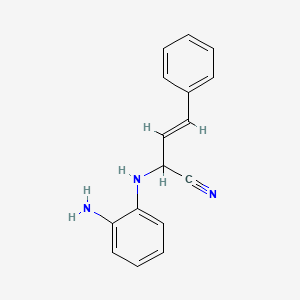
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of an anilinomethyl group attached to a dichlorophenol moiety, with a hydrochloride salt form. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride typically involves the reaction of 4,6-dichlorophenol with an anilinomethylating agent under controlled conditions. One common method includes the use of formaldehyde and aniline in the presence of an acid catalyst to form the anilinomethyl group, which then reacts with 4,6-dichlorophenol. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Anilinomethyl)phenol
- 4-Anilinomethyl-1,2,3-triazoles
- 1-Anilinomethyl-2-naphthol
Uniqueness
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is unique due to the presence of both an anilinomethyl group and dichlorophenol moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6640-28-4 |
|---|---|
Fórmula molecular |
C13H12Cl3NO |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
2-(anilinomethyl)-4,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C13H11Cl2NO.ClH/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11;/h1-7,16-17H,8H2;1H |
Clave InChI |
MNYIYBWWCMYYHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



